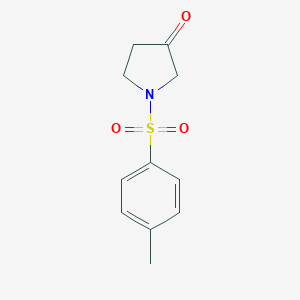

1-(4-Tolylsulfonyl)pyrrolidin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Tolylsulfonyl)pyrrolidin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Tolylsulfonyl)pyrrolidin-3-one, a compound characterized by its unique sulfonamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is represented by the molecular formula C11H13NO3S and has a molecular weight of 241.29 g/mol. The compound features a pyrrolidinone ring substituted with a para-tolylsulfonyl group, which is crucial for its biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. For instance, it may target the enoyl-acyl carrier protein reductase (InhA), which is vital for the survival of Mycobacterium tuberculosis (MTB) .

- Antibacterial Effects : The compound exhibits significant antibacterial properties, particularly against MTB. Studies have shown that derivatives similar to this compound can penetrate human macrophages and inhibit mycobacterial biofilm formation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Case Studies

- Anti-Tubercular Activity : In a study examining various sulfonamide derivatives, this compound was found to have promising activity against MTB with an MIC value as low as 8 µg/mL for certain analogues. The mechanism involved disruption of biofilm formation and inhibition of essential enzymes like InhA .

- Cytotoxicity Profile : Another research effort assessed the cytotoxic effects of this compound on mouse fibroblast cells using the MTT assay. Results indicated that while some derivatives exhibited low cytotoxicity at effective concentrations, higher doses could lead to toxicity, underscoring the need for careful dosage management in therapeutic applications .

Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

- Synthetic Approaches : Innovative synthetic pathways have been developed to create analogues with enhanced biological activity. These methods often involve modifications to the sulfonamide group to improve binding affinity to target enzymes .

- Electrochemical Methods : Advances in synthetic organic electrochemistry have also been applied to enhance the yield and efficiency of producing compounds like this compound, indicating a trend towards more sustainable chemistry practices in drug development .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNDUPYCKAYAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336721 |

Source

|

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73696-28-3 |

Source

|

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione in understanding indigo dyes?

A: 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione (3) serves as a simplified model compound for the core chromophore responsible for the characteristic color of indigo dyes []. Researchers synthesized 3 through a potassium cyanide-catalyzed dimerization of 4,4-Dimethyl-1-tosyl-3-pyrrolidinone (13) []. By studying the chemical and spectroscopic properties of 3, researchers gain valuable insights into the relationship between the structure and light absorption characteristics of indigo dyes. This knowledge is crucial for understanding the factors contributing to the unique color properties of indigo and for potentially designing novel dyes with tailored optical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.